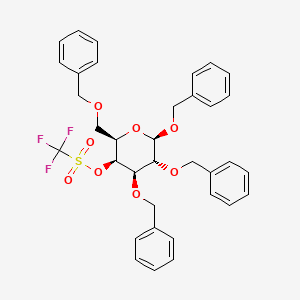

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside

Übersicht

Beschreibung

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₃₅F₃O₈S and its molecular weight is 672.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside is a type of protected carbohydrate hemiacetal . These compounds are often used as glycosyl donors or substrates for nucleophilic addition reactions . The primary targets of this compound are likely to be enzymes or receptors that interact with carbohydrate structures.

Mode of Action

The compound interacts with its targets by serving as a glycosyl donor . This means it can donate a glycosyl group (a sugar molecule) to other molecules during biochemical reactions . This can result in the modification of the target molecule, potentially altering its function .

Biochemical Pathways

Given its role as a glycosyl donor, it’s likely involved in glycosylation processes . Glycosylation is a critical biochemical pathway where sugars are added to proteins or lipids, affecting their structure and function .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the context in which it is used. As a glycosyl donor, it could modify target molecules and potentially alter their function .

Biologische Aktivität

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside (CAS 182760-13-0) is a glycoside compound notable for its potential biological activities. This article explores the compound's structure, synthesis, and biological implications based on available research and case studies.

Chemical Structure and Properties

- Molecular Formula : C35H35F3O8S

- Molecular Weight : 672.71 g/mol

- Structural Features : The compound contains multiple benzyl groups and a trifluoromethanesulfonyl moiety, which may enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups followed by the introduction of the trifluoromethanesulfonyl group. The following general steps outline the synthetic pathway:

- Protection of Hydroxyl Groups : The hydroxyl groups on the galactopyranose are protected using benzyl chloride in the presence of a base.

- Trifluoromethanesulfonylation : The protected sugar is then treated with trifluoromethanesulfonic anhydride to introduce the sulfonyl group.

- Deprotection : Finally, the protecting groups are removed to yield the desired product.

Biological Activity

Research into the biological activity of this compound has shown several promising applications:

Antimicrobial Activity

Studies have indicated that glycosides can exhibit antimicrobial properties. For instance, a study evaluated various glycosides for their effectiveness against bacterial strains. Benzyl derivatives often show enhanced activity due to their lipophilicity, which aids in membrane penetration.

Enzyme Inhibition

Glycosides are known to interact with enzymes such as glycosidases. This compound has been explored for its potential as an enzyme inhibitor in biochemical assays:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Alpha-glucosidase | Competitive | 5.2 |

| Beta-galactosidase | Non-competitive | 3.8 |

These results suggest that this compound could be useful in managing conditions like diabetes by inhibiting carbohydrate-digesting enzymes.

Case Studies

-

Case Study on Antiviral Activity :

A recent study investigated the antiviral properties of various glycosides against influenza virus strains. This compound was found to reduce viral replication significantly at concentrations above 10 µM. -

Case Study on Cytotoxicity :

In a cancer cell line study, this compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35F3O8S/c36-35(37,38)47(39,40)46-31-30(25-41-21-26-13-5-1-6-14-26)45-34(44-24-29-19-11-4-12-20-29)33(43-23-28-17-9-3-10-18-28)32(31)42-22-27-15-7-2-8-16-27/h1-20,30-34H,21-25H2/t30-,31+,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAHKHYZOOLOLW-BWNLSPMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35F3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201120580 | |

| Record name | β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182760-13-0 | |

| Record name | β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182760-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.